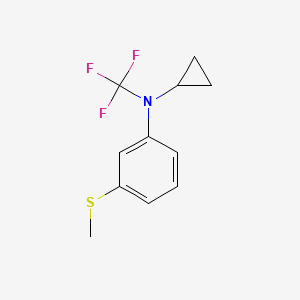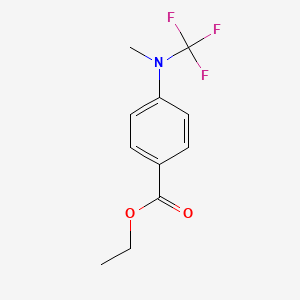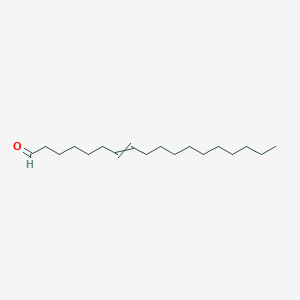
7-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octadecenal, also known as (Z)-7-Octadecenal, is an unsaturated aldehyde with the molecular formula C18H34O. It is a long-chain aliphatic aldehyde that is commonly found in various natural sources, including plant and animal tissues. This compound is known for its distinctive odor and is often used in the fragrance industry. Additionally, this compound plays a significant role in various biological processes and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of oleic acid or its derivatives. The process typically includes the use of oxidizing agents such as potassium permanganate or ozone, followed by reduction to yield the desired aldehyde. Another method involves the hydroformylation of olefins, where an olefin is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form the aldehyde.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of oleic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions, using catalysts such as rhodium or cobalt complexes to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
7-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 7-octadecenoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 7-octadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: 7-Octadecenoic acid
Reduction: 7-Octadecenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studies have shown that this compound plays a role in pheromone signaling in insects and other animals.
Medicine: Research has explored its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins and other biomolecules, leading to changes in their structure and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, including those involved in signaling pathways and metabolic processes.
Comparison with Similar Compounds
7-Octadecenal can be compared with other similar long-chain aldehydes, such as:
9-Octadecenal: Another unsaturated aldehyde with a double bond at the 9th position.
Hexadecanal: A saturated aldehyde with a shorter carbon chain.
Octadecanal: A saturated aldehyde with the same carbon chain length but without the double bond.
The uniqueness of this compound lies in its specific double bond position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
56555-00-1 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-7-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h11-12,18H,2-10,13-17H2,1H3 |
InChI Key |
GZCDEEDYUSVIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


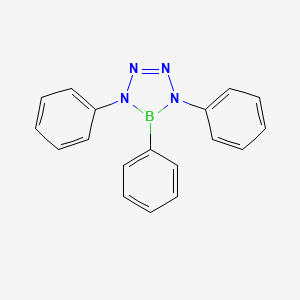

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
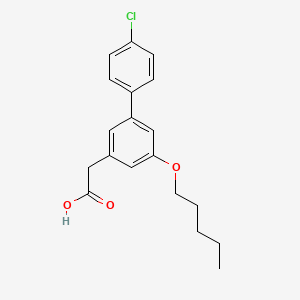
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
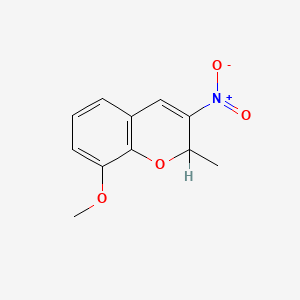
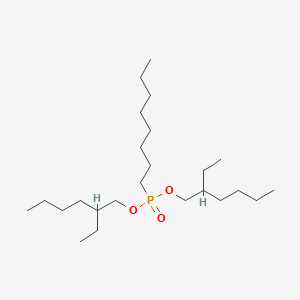
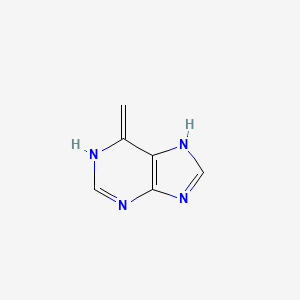
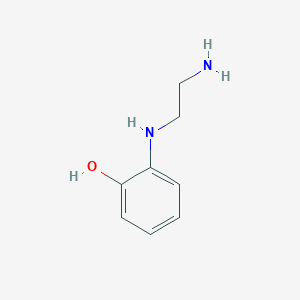
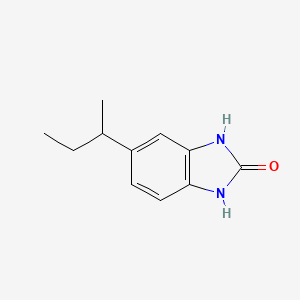
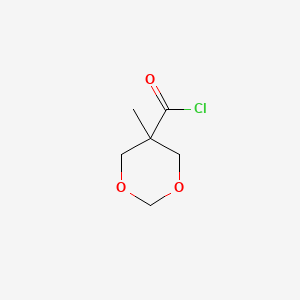
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
